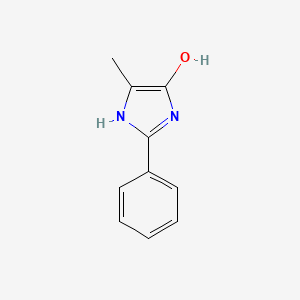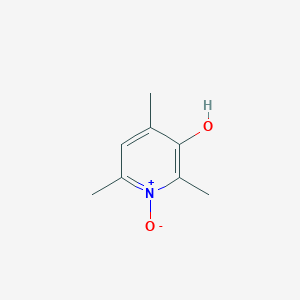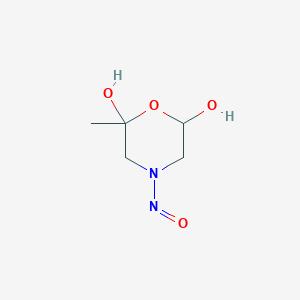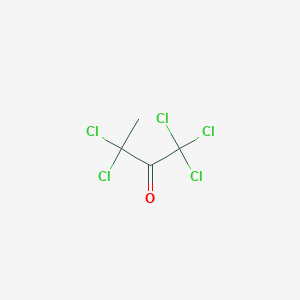
1,1,1,3,3-Pentachlorobutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3-Pentachlorobutan-2-one is a chlorinated organic compound with the molecular formula C₄H₃Cl₅O. It is known for its high reactivity due to the presence of multiple chlorine atoms and a ketone functional group. This compound is used in various chemical processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentachlorobutan-2-one can be synthesized through the chlorination of butanone. The process involves the introduction of chlorine gas into butanone under controlled conditions, typically in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors where butanone and chlorine are introduced simultaneously. The reaction is carried out at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through distillation and other separation techniques to obtain high purity this compound.
化学反应分析
Types of Reactions
1,1,1,3,3-Pentachlorobutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher chlorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to less chlorinated compounds or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Higher chlorinated ketones or carboxylic acids.
Reduction: Less chlorinated compounds or alcohols.
Substitution: Compounds with new functional groups replacing chlorine atoms.
科学研究应用
1,1,1,3,3-Pentachlorobutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of pesticides, herbicides, and other industrial chemicals.
作用机制
The mechanism of action of 1,1,1,3,3-Pentachlorobutan-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This reactivity is primarily due to the presence of multiple chlorine atoms, which make the compound highly electrophilic.
相似化合物的比较
1,1,1,3,3-Pentachlorobutan-2-one can be compared with other chlorinated ketones such as:
1,1,1-Trichloropropan-2-one: Less chlorinated and less reactive.
1,1,1,2,3-Pentachloropropane: Similar chlorination but different structural properties.
1,1,1,3,3-Pentachloropropane: Similar reactivity but different applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other chlorinated compounds.
属性
CAS 编号 |
114154-57-3 |
|---|---|
分子式 |
C4H3Cl5O |
分子量 |
244.3 g/mol |
IUPAC 名称 |
1,1,1,3,3-pentachlorobutan-2-one |
InChI |
InChI=1S/C4H3Cl5O/c1-3(5,6)2(10)4(7,8)9/h1H3 |
InChI 键 |
PFBKNJHBFSZVAW-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


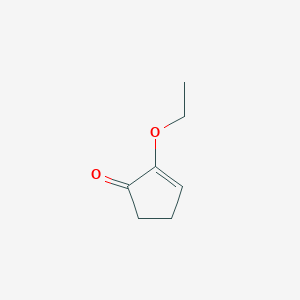
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
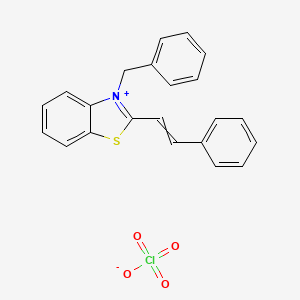
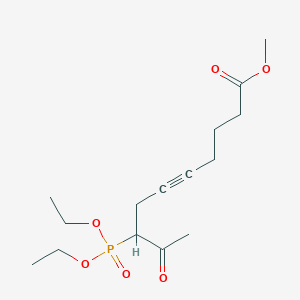
![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
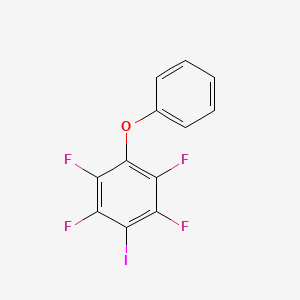
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
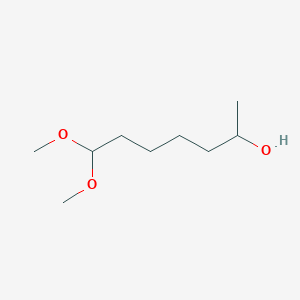
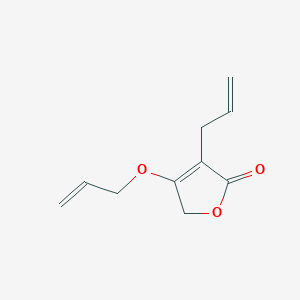

![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
